2-Butenoic acid, 3-chloro-, (E)-

Catalog No.
S15992686
CAS No.
6214-28-4
M.F
C4H5ClO2
M. Wt
120.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butenoic acid, 3-chloro-, (E)-

CAS Number

6214-28-4

Product Name

2-Butenoic acid, 3-chloro-, (E)-

IUPAC Name

(E)-3-chlorobut-2-enoic acid

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

InChI

InChI=1S/C4H5ClO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2+

InChI Key

XBOTUWGQYMHUFO-NSCUHMNNSA-N

Canonical SMILES

CC(=CC(=O)O)Cl

Isomeric SMILES

C/C(=C\C(=O)O)/Cl

2-Butenoic acid, 3-chloro-, (E)-, also known as trans-3-chloro-2-butenoic acid, is an organic compound with the molecular formula C4H5ClO2\text{C}_4\text{H}_5\text{ClO}_2. It features a double bond between the second and third carbon atoms and a chlorine atom attached to the third carbon. This compound is characterized by its geometric configuration, being in the E (trans) form, which indicates that the highest priority substituents on either side of the double bond are on opposite sides. The compound is notable for its potential applications in organic synthesis and its biological activity.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of substituted derivatives.
  • Esterification: It can react with alcohols to form esters, which are important in various chemical applications.
  • Hydrogenation: The double bond can undergo hydrogenation to yield saturated compounds.

These reactions highlight the compound's versatility in organic chemistry.

Research indicates that 2-butenoic acid, 3-chloro-, (E)- exhibits biological activity, particularly as a potential antimicrobial agent. Its structural features allow it to interact with biological systems effectively. Studies have shown that compounds with similar structures may influence microbial growth and could be explored for their therapeutic potential against various pathogens .

The synthesis of 2-butenoic acid, 3-chloro-, (E)- can be achieved through several methods:

  • Chlorination of Butenoic Acid: Chlorination of 2-butenoic acid using chlorine gas or a chlorinating agent under controlled conditions.
  • Alkenylation Reactions: Utilizing alkenyl halides in reactions with suitable nucleophiles can yield this compound.
  • Rearrangement Reactions: Certain rearrangement processes involving other chlorinated compounds can also lead to the formation of this specific isomer.

These methods highlight its accessibility for research and industrial applications.

2-Butenoic acid, 3-chloro-, (E)- finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it may have potential applications in drug development.
  • Agriculture: Compounds similar to this one may be used in agrochemicals for pest control or plant growth regulation.

These applications underscore its significance in both industrial and research settings.

Interaction studies involving 2-butenoic acid, 3-chloro-, (E)- focus on its reactivity with biological targets. Research has demonstrated that chlorinated compounds can exhibit varying levels of toxicity and bioactivity depending on their structure and substituents. Investigations into its interactions with enzymes or microbial systems could provide insights into its potential therapeutic uses and environmental impact .

Several compounds share structural similarities with 2-butenoic acid, 3-chloro-, (E)-. Here are some notable examples:

Compound NameStructureKey Features
cis-3-Chloro-2-butenoic acidDifferent geometric isomerHas chlorine on the same side of the double bond
3-Fluoro-2-butenoic acidSimilar halogen substitutionFluorine instead of chlorine
Acrylic acidNo halogen but similar backboneUsed extensively in polymer synthesis

These comparisons illustrate the uniqueness of 2-butenoic acid, 3-chloro-, (E)- due to its specific halogen substitution and geometric configuration.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

119.9978071 g/mol

Monoisotopic Mass

119.9978071 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-15-2024

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